3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid
CAS No.: 1891977-30-2
Cat. No.: VC11696599
Molecular Formula: C14H10ClFO3
Molecular Weight: 280.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1891977-30-2 |
|---|---|
| Molecular Formula | C14H10ClFO3 |
| Molecular Weight | 280.68 g/mol |
| IUPAC Name | 3-chloro-5-fluoro-4-phenylmethoxybenzoic acid |
| Standard InChI | InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
| Standard InChI Key | IZTIYWKLFDVSFY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-chloro-5-fluoro-4-phenylmethoxybenzoic acid, reflects its substitution pattern: a benzoic acid core with chlorine at position 3, fluorine at position 5, and a benzyloxy group at position 4 . Its SMILES notation () and InChIKey (IZTIYWKLFDVSFY-UHFFFAOYSA-N) provide unambiguous identifiers for database searches . The presence of electron-withdrawing groups (Cl, F) and the benzyloxy moiety influences its electronic distribution, as evidenced by computational models .
Table 1: Key Identifiers and Properties
Structural and Stereoelectronic Analysis
The benzyloxy group introduces steric bulk, potentially affecting intermolecular interactions in crystal packing or protein binding. Density functional theory (DFT) calculations predict a planar benzoic acid ring with slight distortion due to substituent effects . The chloro and fluoro groups, positioned meta to each other, create a polarized electronic environment, enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid .
Synthesis and Manufacturing
Table 2: Key Intermediates and Reagents
| Intermediate/Reagent | Role | Source |
|---|---|---|
| 3-Chloro-5-fluoro-4-hydroxybenzoic acid | Precursor for benzyloxy substitution | |
| Benzyl bromide | Alkylating agent | |
| Potassium carbonate | Base for deprotonation |
Purification and Characterization
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Characterization relies on:
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High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight .
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NMR Spectroscopy: and NMR for structural elucidation (e.g., benzyloxy protons at δ 5.1–5.3 ppm) .
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HPLC: Purity assessment, with commercial batches reporting ≥97% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic benzyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strong acidic or basic conditions .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and 1250–1150 cm (C-O-C ether stretch) .
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UV-Vis: Maximal absorbance near 270 nm attributed to the aromatic π→π* transitions .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a key intermediate in synthesizing oxadiazole derivatives, a class with documented antimicrobial and antiviral activity . For instance, patent US7419991B2 highlights structurally similar benzoic acids as precursors for kinase inhibitors .
Structure-Activity Relationship (SAR) Studies
The chloro and fluoro substituents enhance metabolic stability and membrane permeability, making the compound a candidate for prodrug development . The benzyloxy group’s lipophilicity may improve blood-brain barrier penetration in central nervous system-targeted therapies .
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